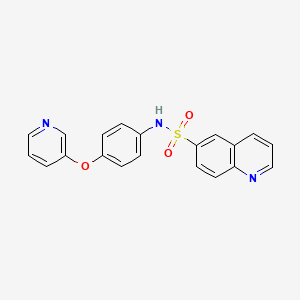

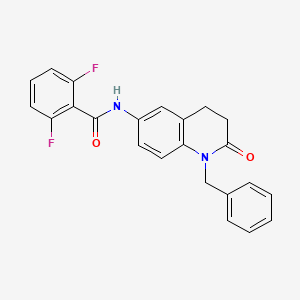

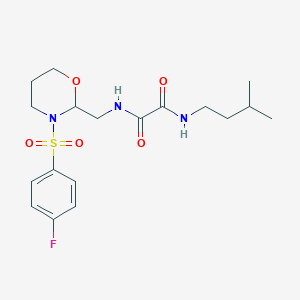

![molecular formula C12H13N5O2S2 B2870401 2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 511282-85-2](/img/structure/B2870401.png)

2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Triazoles are a class of azaheterocyclic compounds that have been the focus of renewed interest among organic and medicinal chemists . They are stable compounds and are difficult to cleave . They act as important pharmacophores by interacting with biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity, and solubility .

Synthesis Analysis

1,2,4-Triazoles can be synthesized based on a molecular hybridization approach . The reaction can be catalyzed by a 1,10-phenanthroline-functionalized MCM-41-supported copper (I) complex and requires the presence of O2 as the oxidant to afford the heterocycles .Molecular Structure Analysis

1,2,4-Triazole exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) .Chemical Reactions Analysis

1,2,4-Triazoles can undergo various reactions to form different heterocyclic compounds with various biological applications .Physical And Chemical Properties Analysis

The IR absorption spectra of some 1,2,4-triazoles were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .科学的研究の応用

Anticancer Activity

The compound’s structural features make it a promising candidate for cancer research. Researchers have investigated its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may inhibit tumor growth and induce apoptosis. Further investigations are needed to elucidate its precise mechanisms and potential as an anticancer agent .

Metal Coordination Complexes

The compound’s triazole and pyridine moieties allow it to form stable complexes with transition metals. These complexes have been studied for their catalytic properties, such as in cross-coupling reactions or asymmetric transformations. The ligand’s versatility makes it valuable for designing novel metal-based catalysts .

Supramolecular Self-Assemblies

Researchers have explored the self-assembly behavior of this compound. By exploiting its hydrogen bonding capabilities, it can form intricate supramolecular architectures. These assemblies find applications in materials science, drug delivery, and nanotechnology .

Dendritic and Polymeric Networks

The compound’s ability to participate in click reactions has led to its incorporation into dendritic and polymeric structures. These networks can serve as drug carriers, sensors, or templates for controlled release systems. Their tunable properties make them attractive for biomedical applications .

Antifungal Properties

In addition to its anticancer potential, the compound has demonstrated antifungal activity. Researchers have investigated its effects against fungal pathogens, including Candida species. Understanding its mode of action could lead to the development of new antifungal agents .

Biological Target Identification

Given its thioacetamide and triazole functionalities, researchers have explored the compound’s interactions with specific biological targets. Identifying its binding partners, such as kinases or enzymes, could provide insights into cellular processes and potential therapeutic applications .

作用機序

Target of Action

Compounds with a similar 1,2,4-triazole structure have been found to exhibit cytotoxic activities against various cancer cell lines .

Mode of Action

It’s worth noting that the nitrogen atoms of the triazole moiety in similar compounds actively contribute to binding to the active site of enzymes .

Result of Action

Similar 1,2,4-triazole compounds have shown cytotoxic activities against various cancer cell lines .

将来の方向性

1,2,4-Triazoles have been used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine . They might also be suitable as antiviral and anti-infective drugs . Therefore, the future research might focus on the synthesis of novel potential drug candidates having better efficacy and selectivity .

特性

IUPAC Name |

2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2S2/c13-10(19)9-6-2-1-3-7(6)21-11(9)16-8(18)4-20-12-14-5-15-17-12/h5H,1-4H2,(H2,13,19)(H,16,18)(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHXCYDSMBDEFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=NC=NN3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

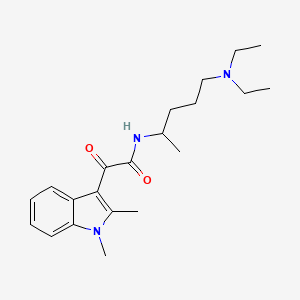

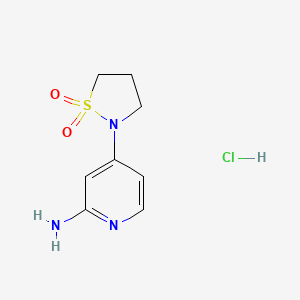

![2-Methyl-7-((3-phenoxypropyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2870321.png)

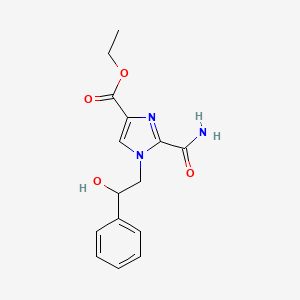

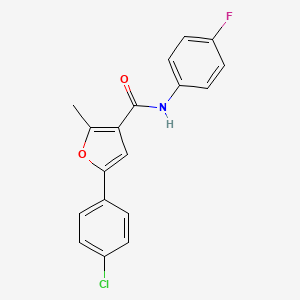

![N-(3-(4-(2-chlorophenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2870325.png)

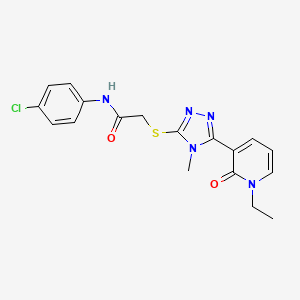

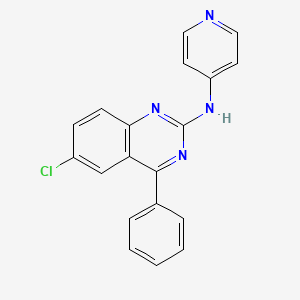

![N-(1,3-benzodioxol-5-ylmethyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2870335.png)

![N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)